molecular formula C25H29ClN4OS B6481216 2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 1190023-62-1

2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6481216
CAS No.: 1190023-62-1
M. Wt: 469.0 g/mol
InChI Key: ZIWKCFQLYDNSIR-UHFFFAOYSA-N
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Description

The compound “2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide” is a complex organic molecule with a molecular formula of C24H27ClN4OS . It contains a total of 64 bonds, including 35 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 imine (aromatic) .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of different types of bonds and rings. It includes a triazaspiro[4.5]deca ring system, which is a type of spiro compound where two rings share a single atom . The molecule also contains a chlorophenyl group, an ethyl group, and a dimethylphenyl group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 455.02 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4OS/c1-4-30-11-9-25(10-12-30)28-23(19-5-7-20(26)8-6-19)24(29-25)32-16-22(31)27-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWKCFQLYDNSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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